molecular formula C39H30 B14729143 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene CAS No. 5470-62-2

4-(1,2,2,2-tetraphenylethyl)-9H-fluorene

Cat. No.: B14729143
CAS No.: 5470-62-2
M. Wt: 498.7 g/mol
InChI Key: OKPMFVSHXLHSSR-UHFFFAOYSA-N
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Description

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a tetraphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene typically involves the reaction of fluorene with tetraphenylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrofluorenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene core or the tetraphenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorenes.

Scientific Research Applications

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene has several scientific research applications, including:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic properties enable it to function as a semiconductor, facilitating charge transport. In biological applications, its fluorescence properties allow it to be used as a probe for imaging specific cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene include other fluorene derivatives and tetraphenylethylene-substituted compounds. Examples include:

  • 9,9’-Bifluorene
  • 2,7-Dibromo-9H-fluorene
  • Tetraphenylethylene

Uniqueness

The uniqueness of this compound lies in its combination of a fluorene core with a tetraphenylethyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

5470-62-2

Molecular Formula

C39H30

Molecular Weight

498.7 g/mol

IUPAC Name

4-(1,2,2,2-tetraphenylethyl)-9H-fluorene

InChI

InChI=1S/C39H30/c1-5-16-29(17-6-1)38(36-27-15-19-31-28-30-18-13-14-26-35(30)37(31)36)39(32-20-7-2-8-21-32,33-22-9-3-10-23-33)34-24-11-4-12-25-34/h1-27,38H,28H2

InChI Key

OKPMFVSHXLHSSR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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